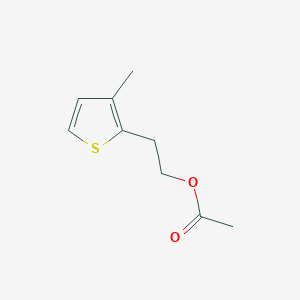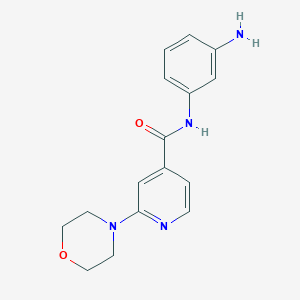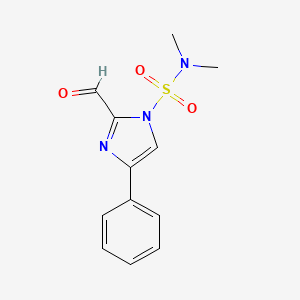![molecular formula C15H20FN3O4 B8281891 tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B8281891.png)
tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a substituted phenyl group
準備方法
The synthesis of tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the fluoro and nitro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Attachment of the tert-butyl carbamate group: This step often involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
化学反応の分析
tert-Butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis .
科学的研究の応用
tert-Butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes or receptors
作用機序
The mechanism of action of tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar compounds to tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate include:
tert-Butyl [(3R)-1-(2-chloro-4-nitrophenyl)pyrrolidin-3-yl]carbamate: Similar structure but with a chloro group instead of a fluoro group.
tert-Butyl [(3R)-1-(2-fluoro-4-methylphenyl)pyrrolidin-3-yl]carbamate: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in the specific combination of substituents, which can confer distinct chemical and biological properties .
特性
分子式 |
C15H20FN3O4 |
|---|---|
分子量 |
325.34 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-6-7-18(9-10)13-5-4-11(19(21)22)8-12(13)16/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,20)/t10-/m1/s1 |
InChIキー |
NEANCRXTRSRSDV-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methanesulfonyl-6-methyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8281824.png)
![Methyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B8281832.png)








![3-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8281884.png)

![3'-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B8281898.png)

